molecular formula C11H16O4 B6177527 rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylic acid CAS No. 2550997-63-0

rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylic acid

Cat. No.: B6177527
CAS No.: 2550997-63-0
M. Wt: 212.2
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Description

rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid: is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique bicyclic framework, which includes a spiro junction connecting a bicyclo[222]octane ring system to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, forming the bicyclic structure.

    Spirocyclic Formation:

    Introduction of the 1,3-Dioxolane Ring: This step involves the formation of the 1,3-dioxolane ring, typically through an acetalization reaction between a diol and an aldehyde or ketone.

    Functionalization to Carboxylic Acid:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder and cyclization reactions, as well as efficient purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The carboxylic acid group can undergo further oxidation to form derivatives such as esters or amides.

    Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde under suitable conditions.

    Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the spiro junction.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Esters and Amides: Formed from oxidation reactions.

    Alcohols and Aldehydes: Formed from reduction reactions.

    Substituted Spiro Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a drug candidate. Its spirocyclic structure is known to impart stability and rigidity to molecules, which can enhance their binding affinity to biological targets.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure.

Mechanism of Action

The mechanism by which rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the spirocyclic structure can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane Derivatives: Compounds such as bicyclo[2.2.2]octane-1-carboxylic acid share a similar core structure but lack the spiro junction and 1,3-dioxolane ring.

    Spirocyclic Compounds: Other spirocyclic compounds, such as spiro[cyclohexane-1,2’-oxirane], have different ring systems attached to the spiro junction.

Uniqueness

rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid is unique due to its combination of a bicyclo[2.2.2]octane core, a spiro junction, and a 1,3-dioxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2550997-63-0

Molecular Formula

C11H16O4

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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